molecular formula C15H15NO4S B6369795 3-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261893-89-3

3-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6369795
CAS RN: 1261893-89-3
M. Wt: 305.4 g/mol
InChI Key: XCSHTUSBAQSCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, or 3-DMSA, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in various experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

3-DMSA has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress, as well as to study the mechanisms of action of various drugs. It has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

3-DMSA has been found to act as an antioxidant and free radical scavenger, which helps to reduce oxidative stress and protect cells from damage. Additionally, 3-DMSA has been found to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other substances.
Biochemical and Physiological Effects
3-DMSA has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, improve mitochondrial function, and reduce oxidative stress. Additionally, 3-DMSA has been found to have neuroprotective effects, as well as to have beneficial effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

3-DMSA has several advantages for use in laboratory experiments. It is relatively inexpensive, is easily synthesized, and can be used in a wide range of experiments. Additionally, it has a wide range of biochemical and physiological effects. However, 3-DMSA also has some limitations. For example, it is not as stable as some other compounds, and it can be toxic if used in high concentrations.

Future Directions

There are several potential future directions for 3-DMSA. It could be further studied to better understand its biochemical and physiological effects. Additionally, it could be studied to better understand its potential therapeutic applications. Additionally, it could be used to study the mechanisms of action of various drugs, as well as to study the effects of various drugs on the nervous system and the cardiovascular system. Finally, 3-DMSA could be used to study the effects of oxidative stress and to develop strategies to reduce its effects.

Synthesis Methods

3-DMSA is synthesized by reacting 2-N,N-dimethylsulfamoylphenylbenzoic acid with sodium hydroxide in an aqueous solution. The reaction is carried out at room temperature and the resulting product is purified by recrystallization.

properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSHTUSBAQSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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